molecular formula C21H28N2O6S B2778886 ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate CAS No. 1026783-01-6

ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate

Cat. No. B2778886
CAS RN: 1026783-01-6
M. Wt: 436.52
InChI Key: WMSSBGGUKFINNY-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate” is a complex organic molecule. It contains an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, a propylsulfanyl group, and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate and related compounds have been extensively studied in synthetic chemistry. For instance, Bevk et al. (2001) detailed the synthesis and transformation of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound closely related to the one , demonstrating its conversion to various amino-substituted products and its reactions with different nucleophiles (Bevk et al., 2001). Additionally, Rossi et al. (2007) studied the reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, which can be related to the chemical structure , highlighting the synthesis of various compounds like pyridazines and pyrroles (Rossi et al., 2007).

Crystallography and Physical Characterization

The study of crystal structures and physical properties is also significant in the research of these compounds. Ramazani et al. (2007) analyzed the crystal structure of ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate, providing insights into the molecular arrangement and intermolecular interactions (Ramazani et al., 2007). Similarly, the crystallographic study by Soengas et al. (2008) on a compound with a similar structure has contributed to understanding the stereochemistry and molecular conformation in such molecules (Soengas et al., 2008).

Applications in Organic Synthesis

These compounds are often used as intermediates or precursors in the synthesis of various organic molecules. For example, Alonso et al. (2005) described an enantioselective synthesis method for a related compound, demonstrating its utility in creating optically active molecules (Alonso et al., 2005). Kurihara et al. (1991) explored the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenyl(or 3-vinyl)propionate, revealing insights into the formation of tetrahydro-1,3-oxazin-2-ones and their mechanisms (Kurihara et al., 1991).

properties

IUPAC Name

ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-5-28-19(26)16(22-20(27)29-21(2,3)4)13-30-12-8-11-23-17(24)14-9-6-7-10-15(14)18(23)25/h6-7,9-10,16H,5,8,11-13H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSSBGGUKFINNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate

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